molecular formula C19H16ClFO3 B5786583 6-CHLORO-7-[(3-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE

6-CHLORO-7-[(3-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE

Cat. No.: B5786583
M. Wt: 346.8 g/mol
InChI Key: MLLKRQTVGSNJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CHLORO-7-[(3-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chloro group at the 6th position, a fluorophenylmethoxy group at the 7th position, and a propyl group at the 4th position of the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-7-[(3-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE can be achieved through a multi-step process involving the following key steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 6-chloro-4-propyl-2H-chromen-2-one and 3-fluorophenylmethanol.

    Etherification Reaction: The 7-hydroxy group of 6-chloro-4-propyl-2H-chromen-2-one is subjected to an etherification reaction with 3-fluorophenylmethanol in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-7-[(3-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

6-CHLORO-7-[(3-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CHLORO-7-[(3-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit key enzymes involved in inflammatory and cancer pathways, leading to reduced disease progression.

    Modulation of Receptors: The compound may bind to specific receptors on the cell surface, altering cellular signaling and function.

    Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating intrinsic apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-CHLORO-7-METHOXY-4-PROPYL-2H-CHROMEN-2-ONE: Lacks the fluorophenyl group, which may result in different biological activities.

    7-[(3-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE: Lacks the chloro group, potentially altering its chemical reactivity and biological effects.

    6-CHLORO-4-PROPYL-2H-CHROMEN-2-ONE: Lacks both the methoxy and fluorophenyl groups, which may significantly impact its properties.

Uniqueness

6-CHLORO-7-[(3-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is unique due to the presence of both chloro and fluorophenylmethoxy groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups may enhance its efficacy in various applications compared to similar compounds.

Properties

IUPAC Name

6-chloro-7-[(3-fluorophenyl)methoxy]-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFO3/c1-2-4-13-8-19(22)24-17-10-18(16(20)9-15(13)17)23-11-12-5-3-6-14(21)7-12/h3,5-10H,2,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLKRQTVGSNJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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